molecular formula C17H18O3 B1297870 Methyl 3-(4-(benzyloxy)phenyl)propanoate CAS No. 24807-40-7

Methyl 3-(4-(benzyloxy)phenyl)propanoate

Cat. No. B1297870
CAS RN: 24807-40-7
M. Wt: 270.32 g/mol
InChI Key: XAAMAAXKDLWBKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of various reagents and catalysts. For instance, the preparation of 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid from a related olefin involved electrochemical bromohydrination and subsequent treatment with sodium hydroxide, followed by electrooxidation and hydrogen peroxide oxidation to yield the final product . Another example is the synthesis of various heterocyclic compounds from 3-(4-Phenyl) benzoyl propionic acid, which served as a starting material for creating furanones, pyrrolinones, and other compounds . These methods highlight the versatility of synthetic approaches in creating complex molecules that could be related to Methyl 3-(4-(benzyloxy)phenyl)propanoate.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. For example, the molecular structure and spectroscopic properties of a chalcone compound were calculated using density functional theory (DFT), which showed good correlation with experimental values . Similarly, the molecular and crystal structures of a 4'-hydroxy derivative of a cyclohexanone compound were determined by X-ray diffraction analysis . These studies demonstrate the importance of theoretical and experimental techniques in elucidating the structure of organic molecules, which would be applicable to this compound.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. For instance, the behavior of furanones and benzoxazinones derivatives towards different nucleophiles was reported, which could provide insights into the reactivity of similar compounds . Additionally, the reactions of methyl threo-2-acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate with 3,5-dimethoxyphenol were explored, although the desired aryl ethers were not obtained . These findings contribute to the understanding of how different substituents and conditions can affect the outcome of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are determined by their molecular structure. For example, the synthesis and process improvement of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant, involved optimizing reaction conditions to improve yield and product quality . The study of these properties is essential for the development and application of organic compounds in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Sulfones : Methyl 3-(4-(benzyloxy)phenyl)propanoate is used as a precursor in the synthesis of various sulfones, particularly in the Horner‐Wadsworth‐Emmons reaction. This showcases its utility in creating complex chemical structures (Enders, Berg, & Jandeleit, 2003).

  • Asymmetric Synthesis of Esmolol : This compound is key in the asymmetric synthesis of certain pharmaceuticals, like (S)-esmolol. The process involves creating intermediates through hydrolytic kinetic resolution, highlighting its role in stereoselective synthesis (Narsaiah & Kumar, 2011).

Biological and Pharmaceutical Research

  • Anti-inflammatory Properties : Derivatives of this compound have been explored for their anti-inflammatory activities. Research on compounds derived from the tender leaves of Eucommia ulmoides Oliv., which include similar structures, suggests potential for treating inflammation (Ren et al., 2021).

  • Development of PPARγ Agonists : Studies have focused on synthesizing various derivatives for potential use as PPARγ agonists, which are relevant in treating conditions like diabetes. The compound's derivatives are crucial in the development of these therapeutic agents (Reynolds & Hermitage, 2001).

Safety and Hazards

The safety information available indicates that Methyl 3-(4-(benzyloxy)phenyl)propanoate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

properties

IUPAC Name

methyl 3-(4-phenylmethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAMAAXKDLWBKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335506
Record name METHYL 3-(4-(BENZYLOXY)PHENYL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24807-40-7
Record name METHYL 3-(4-(BENZYLOXY)PHENYL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Benzyl bromide (12.9 mL, 108 mmol), K2CO3 (15.0 g, 109 mmol) and the 3-(4-hydroxyphenyl)propionic acid methyl ester from Step 1 above were combined in acetone (300 mL) and refluxed 40 h. The crude reaction mixture was filtered and the cake washed with acetone (2×100 mL). The filtrate was evaporated and the residue was triturated with MeOH (50 mL, 6 mL, 4 mL) to provide the product as a solid which was used without further purification.
Quantity
12.9 mL
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of ice-cooled methyl 4-hydroxybenzenepropanoate (0.70 g, 3.9 mmol), benzyl alcohol (0.48 mL, 4.7 mmol) and triphenylphosphine (1.2 g, 4.7 mmol) in tetrahydrofuran (5 mL) was added dropwise diethyl azodicarboxylate (0.73 mL, 4.7 mmol), and the mixture was stirred for 2 hours with ice cooling. To the reaction solution was added water, and the reaction mixture was extracted with ethyl acetate. The extract was washed with water, and then concentrated under reduced pressure. The residue was purified with silica gel column chromatography (hexane/ethyl acetate=17:3) to give the title compound (0.62 g, yield 59%) as powders.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
0.73 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
59%

Synthesis routes and methods III

Procedure details

A reaction mixture of methyl 3-(4-hydroxyphenyl)propanoate (commercially available, from Aldrich) (4.0 g, 22 mmol), 1-(bromomethyl)benzene (3.8 g, 22 mmol (commercially available from Aldrich)) and cesium carbonate (14.30 g, 44 mmol) in DMSO (20.0 mL) was stirred at room temperature for 2.5 hours. The reaction mixture was poured into water (50.0 mL) and extracted with EtOAc (100.0 mL), and the organic layer was washed with water (3×30 mL) and brine (30 mL), and dried with MgSO4. The crude product was recrystallized with hexane/EtOAc (98/2) to the title compound 23.1. 1H NMR (500 MHz, CDCl3) δ ppm 2.65 (t, J=7.83 Hz, 2H) 2.94 (t, J=7.83 Hz, 2H) 3.71 (s, 3H) 5.08 (s, 2H) 6.95 (d, J=8.56 Hz, 2H) 7.16 (d, J=8.56 Hz, 2H) 7.34-7.50 (m, 5H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
14.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a suspension of sodium hydride in DMF (50 ml) at 0° C. was added dropwise a solution of methyl 3-(4-hydroxyphenyl)propionate (10.0 g, 55.5 mmol) and benzyl bromide (7.93 ml, 66.7 mmol) dissolved in DMF (100 ml). The mixture was stirred at room temperature for 16 hours, cooled to 0° C., quenched with aqueous ammonium chloride (50 ml) and extracted with ethyl acetate (2×150 ml). The combined organic layers were washed with aqueous ammonium chloride (50 ml), brine (3×60 ml), dried over sodium sulfate and concentrated in vacuo. The residue was crystallized from hexane-ethyl acetate to give the title compound (13.7 g, 91%) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
7.93 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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